molecular formula C11H12IN3O B1417579 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 705292-04-2

2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B1417579
CAS No.: 705292-04-2
M. Wt: 329.14 g/mol
InChI Key: IQRHMPIZUMMICG-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrido[4,3-d]pyrimidin-4(3H)-one core structure with a tert-butyl group at the 2-position and an iodine atom at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[4,3-d]pyrimidin-4(3H)-one core, followed by the introduction of the tert-butyl group and the iodine atom. The reaction conditions often involve the use of strong bases, such as sodium hydride, and halogenating agents like iodine or N-iodosuccinimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The iodine atom allows for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(tert-Butyl)-8-azidopyrido[4,3-d]pyrimidin-4(3H)-one.

Scientific Research Applications

2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes or other protein targets.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but often include protein kinases and other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one is unique due to the presence of both a tert-butyl group and an iodine atom, which confer distinct chemical reactivity and potential biological activity. This combination of substituents is not commonly found in similar compounds, making it a valuable scaffold for further research and development.

Properties

IUPAC Name

2-tert-butyl-8-iodo-3H-pyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12IN3O/c1-11(2,3)10-14-8-6(9(16)15-10)4-13-5-7(8)12/h4-5H,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRHMPIZUMMICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NC=C2C(=O)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743672
Record name 2-tert-Butyl-8-iodopyrido[4,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705292-04-2
Record name 2-tert-Butyl-8-iodopyrido[4,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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